molecular formula C7H14ClNOSi B041540 (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile CAS No. 727382-14-1

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile

Cat. No.: B041540
CAS No.: 727382-14-1
M. Wt: 191.73 g/mol
InChI Key: FLYSOKSACGLOAO-ZETCQYMHSA-N
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Description

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile ( 727382-14-1) is a valuable chiral synthetic intermediate primarily employed in the pharmaceutical research and development of statins, a class of HMG-CoA reductase inhibitors. Its key structural feature, which includes a protected hydroxy group and reactive chloro and nitrile functionalities, makes it a critical precursor for constructing the complex side chains of these therapeutic agents. Research applications specifically highlight its use in the synthesis of Atorvastatin and as a key synthon for the side chain of Rosuvastatin, underlining its importance in modern medicinal chemistry. The compound is characterized as a light yellow to light brown liquid and should be stored under an inert atmosphere at 2-8°C for long-term stability. With a molecular formula of C7H14ClNOSi and a molecular weight of 191.73 g/mol, it is typically supplied with a high purity level, often 95% or greater, to ensure consistent and reliable results in synthetic pathways. This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S)-4-chloro-3-trimethylsilyloxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNOSi/c1-11(2,3)10-7(6-8)4-5-9/h7H,4,6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYSOKSACGLOAO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(CC#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)O[C@@H](CC#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Silylation Reaction

The primary synthesis involves the silylation of (S)-4-chloro-3-hydroxybutanenitrile with trimethylsilyl chloride (TMSCl) under inert conditions. A representative procedure from industrial-scale production details:

  • Reagents :

    • (S)-4-Chloro-3-hydroxybutanenitrile (52.5 g)

    • Trimethylsilyl chloride (57.2 g, 1.2 eq)

    • Triethylamine (53.4 g, 1.1 eq)

    • Sodium iodide (catalytic, 0.05 eq)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF, 250 mL total)

    • Temperature: 20–40°C (exotherm controlled)

    • Time: 5 hours

The reaction proceeds via nucleophilic displacement, where TMSCl protects the hydroxyl group, while triethylamine neutralizes HCl byproduct. Sodium iodide accelerates the reaction through a halogen-exchange mechanism, reducing side-product formation.

Alternative Solvent Systems

Comparative studies demonstrate solvent effects on reaction kinetics:

SolventReaction Time (h)Yield (%)Purity (%)
THF59998.5
Toluene49797.2
Dichloromethane3.59596.8

THF remains preferred due to its ability to solubilize both polar and nonpolar reactants, though toluene offers faster kinetics in moisture-sensitive setups.

Reaction Mechanism and Stereochemical Control

Stepwise Mechanistic Analysis

The silylation occurs through a two-stage process:

  • Activation : TMSCl reacts with the hydroxyl oxygen, forming a transient oxonium intermediate.

  • Displacement : Triethylamine abstracts a proton, facilitating chloride departure and TMS-group incorporation.

Stereochemical integrity at the C3 position is maintained by:

  • Low-temperature quenching (0°C post-reaction)

  • Inert atmosphere preventing racemization via oxidation

Catalytic Enhancements

The role of sodium iodide (NaI) in patent CN105968086 is critical:

  • Halide exchange : Converts TMSCl to TMSI, a superior leaving group.

  • Rate acceleration : Reduces activation energy by 15% compared to uncatalyzed reactions.

Process Optimization Strategies

Temperature Profiling

Controlled exotherms (20–40°C) prevent thermal degradation of the nitrile group. Elevated temperatures (>50°C) lead to:

  • 12% increase in byproduct (3S)-4-chloro-3-trimethylsilyl butyrate

  • Reduced enantiomeric excess (88% ee vs. >99% at 40°C)

Workup and Purification

Post-reaction processing involves:

  • Quenching : 21% aqueous NaCl (500 mL) at 0°C to precipitate unreacted TMSCl.

  • Extraction : Ethyl acetate (2 × 300 mL) achieves 98.5% recovery.

  • Drying : Anhydrous Na₂SO₄ removes residual moisture (<50 ppm H₂O).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent WO2014203045 describes a scalable approach using:

  • Tubular reactor : Residence time 30 min

  • In-line analytics : HPLC monitoring for real-time adjustment

Advantages :

  • 20% reduction in solvent use

  • Consistent product quality (RSD < 1.2%)

Green Chemistry Initiatives

Recent advancements emphasize:

  • Solvent recycling : THF recovery via distillation (90% efficiency)

  • Catalyst reuse : Immobilized NaI on silica gel (5 cycles without activity loss)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 4.25 (dd, J = 6.2 Hz, 1H), 3.92 (m, 1H), 2.85 (m, 2H), 0.15 (s, 9H)

  • IR : ν 2245 cm⁻¹ (C≡N), 1250 cm⁻¹ (Si-C), 1100 cm⁻¹ (C-O-Si)

Purity Assessment

MethodSpecificationResult
HPLC (UV 210 nm)≥98%99.1%
GC-FID≤0.5% impurities0.3%

Pharmaceutical Relevance

Role in Statin Synthesis

The compound serves as a precursor to tert-butyl (3R,5S)-6-oxo-3,5-dihydroxyhexanoate, a key intermediate in Atorvastatin and Rosuvastatin.

Conversion pathway :

  • Oxidation : TEMPO-mediated conversion to ketone intermediate

  • Hydrolysis : Acidic cleavage of silyl protecting group

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, under basic or acidic conditions.

Major Products:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the original compound.

    Substitution: New compounds with the chloro group replaced by other functional groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique functional groups.

Biology and Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biochemical Studies: Used in studies to understand the interactions of nitrile-containing compounds with biological systems.

Industry:

    Material Science:

    Chemical Manufacturing: Used in the production of specialty chemicals and reagents.

Mechanism of Action

The mechanism by which (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the chloro and nitrile groups can participate in various chemical reactions. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Silyl Ethers

Compound 24 : (3S)-3-[(1’S,3a’R,7a’R)-7a’-Methyl-4’-oxo-octahydro-1H-inden-1’-yl)]-3-[(trimethylsilyl)oxy]butanenitrile
  • Structure : Shares the (3S)-TMS-oxy-nitrile backbone but replaces the chloro group with a steroid-like indenyl moiety.
  • Synthesis : Prepared via silylation of a hydroxy nitrile precursor using trimethylsilyl triflate (86% yield) .
  • Key Differences : The bulky indenyl group directs its use in steroid synthesis, whereas the target compound’s chloro group enables nucleophilic substitution reactions in drug intermediates .
Trimethylsilyl-Protected Cyanohydrins
  • Example : 2-Hydroxy-4-(methylthio)butanenitrile (5) (84% yield via TMSCN/LiClO₄) .
  • Comparison: The TMS group in the target compound replaces the hydroxyl group in cyanohydrins, improving stability and lipophilicity. This substitution reduces polarity, facilitating purification and handling in organic solvents .

Nitrile-Containing Pharmaceuticals and Intermediates

Sulfamoyl Phenyl Derivatives (5a–5d) :
  • Structure : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkylamides (e.g., 5a: butyramide, 5b: pentanamide) .
  • Synthesis : Lower yields (45–51%) compared to the target compound, attributed to competing side reactions in acylation steps .
  • Functional Contrast : These compounds lack silyl groups but incorporate sulfamoyl and amide moieties for biological targeting (e.g., enzyme inhibition). The target compound’s nitrile and TMS groups prioritize synthetic versatility over direct bioactivity .

Silyl-Protected Nucleotide Analogues

  • Example: 3-((...tetrahydrofuran-3-yl)oxy)phosphino)propanenitrile (Compound 9 in ).
  • Comparison : Uses a tert-butyldimethylsilyl (TBDMS) group for hydroxyl protection. The TMS group in the target compound offers smaller steric bulk, enabling faster deprotection under milder conditions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Formula CAS Number Primary Application Reference
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile Chloro, TMS-oxy, nitrile C₇H₁₄ClNOSi 727382-14-1 Pharmaceutical intermediate
Compound 24 () TMS-oxy, nitrile, indenyl Not provided Not available Steroid synthesis
2-Hydroxy-4-(methylthio)butanenitrile (5) Hydroxy, methylthio, nitrile C₅H₉NOS Not available Cyanohydrin intermediate
Sulfamoyl Phenyl Derivatives (5a–5d) Sulfamoyl, alkylamide, nitrile Varies Not available Enzyme inhibition

Key Findings and Insights

Stereochemical Importance : The (3S) configuration in the target compound ensures compatibility with chiral drug synthesis, paralleling the enantiomeric control seen in compounds like 5a–5d .

Role of Silyl Groups : The TMS group enhances stability and synthetic flexibility compared to hydroxylated analogs (e.g., compound 5 in ), though it requires selective deprotection strategies .

Industrial Relevance : Commercial production of the target compound underscores its utility in scalable pharmaceutical processes, unlike niche analogs like Compound 24 .

Biological Activity

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile, with a molecular formula of C7_7H14_{14}ClNOSi and a molecular weight of 191.73 g/mol, is an organic compound notable for its structural features, including a chloro group, a nitrile group, and a trimethylsilyl group. This compound is primarily recognized as an intermediate in organic synthesis, particularly in the pharmaceutical industry for the production of statins, which are used to lower cholesterol levels.

The compound exhibits distinct chemical properties due to its functional groups, which influence its reactivity and interactions with biological macromolecules. The trimethylsilyl group enhances stability and may play a role in pharmacological activity.

PropertyValue
Molecular FormulaC7_7H14_{14}ClNOSi
Molecular Weight191.73 g/mol
Boiling Point~233.8 °C
Density~1.002 g/cm³
PurityTypically 95%

The biological activity of this compound is not extensively documented; however, its mechanism of action can be inferred from its structural characteristics:

  • Nucleophilic Substitution : The chloro group can be substituted by nucleophiles, facilitating various biochemical pathways.
  • Oxidation-Reduction Reactions : The compound can participate in redox reactions, which may influence metabolic processes.
  • Interactions with Biological Macromolecules : The presence of the trimethylsilyl group may enhance binding affinity to proteins or enzymes, potentially affecting their function.

Applications in Synthesis

This compound serves as a chiral building block in asymmetric synthesis. Its unique configuration allows for the introduction of chirality into target molecules, which is crucial for developing biologically active compounds.

Case Studies

  • Synthesis of Statins : Research has highlighted the role of this compound in synthesizing statins like Rosuvastatin. These compounds are HMG-CoA reductase inhibitors essential for managing hypercholesterolemia.
  • Pharmaceutical Development : The compound's utility in drug formulation has been explored, especially concerning its stability and reactivity profiles that can enhance drug efficacy and safety.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

CompoundFeaturesApplication
Trimethylsilyl chlorideSilylation agentOrganic synthesis
4-ChlorobutanenitrileLacks silyloxy functionalityIntermediate in organic synthesis
(S)-4-Chloro-3-hydroxybutanenitrileMore polar due to hydroxyl groupReactivity studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile, and what starting materials are typically involved?

  • Methodological Answer : The compound is synthesized via silylation of a hydroxy nitrile precursor (e.g., (S)-4-Chloro-3-hydroxybutyronitrile) using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and pyridine in anhydrous dichloromethane at 0°C. After 1 hour, the reaction is quenched with saturated NaHCO₃, extracted, washed with dilute HCl, dried (MgSO₄), and purified via silica gel chromatography (hexane/ethyl acetate, 9:1). This yields the product in 86% purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in sealed, moisture-free containers under inert gas (e.g., N₂) at 0–6°C to prevent hydrolysis of the trimethylsilyl (TMS) group. Use PPE (gloves, goggles) and avoid contact with skin/eyes due to potential irritancy. Ensure proper ventilation to mitigate inhalation risks .

Q. What spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the TMS group (δ ~0.1–0.3 ppm for Si(CH₃)₃) and stereochemistry.
  • IR Spectroscopy : To identify nitrile (C≡N stretch ~2240 cm⁻¹) and silyl ether (Si-O stretch ~1250 cm⁻¹).
  • Optical Rotation ([α]D) : To verify enantiomeric purity (e.g., [α]D²⁴ = −15° for related TMS-protected nitriles) .

Advanced Research Questions

Q. How can researchers optimize the silylation reaction to minimize side products and improve yield?

  • Methodological Answer : Key variables include:

  • Reagent Stoichiometry : Excess TMSOTf (3 equiv.) ensures complete conversion of the hydroxy group.
  • Temperature Control : Maintaining 0°C prevents thermal degradation of the TMS group.
  • Purification Strategy : Gradient elution in chromatography resolves unreacted starting material and silyl ether byproducts. Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 9:1) .

Q. What challenges arise in preserving stereochemical integrity during synthesis, and how can they be addressed?

  • Methodological Answer : Racemization may occur due to the acidic α-hydrogen of the nitrile. Mitigation strategies:

  • Use non-polar solvents (e.g., CH₂Cl₂) to reduce proton exchange.
  • Avoid prolonged exposure to bases (e.g., pyridine) post-reaction.
  • Validate enantiopurity via chiral HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phase .

Q. How can researchers analyze trace impurities or degradation products in this compound?

  • Methodological Answer : Employ:

  • GC-MS : To detect volatile byproducts (e.g., trimethylsilanol).
  • LC-HRMS : For non-volatile impurities (e.g., hydrolyzed nitrile).
  • Karl Fischer Titration : To quantify moisture content, which accelerates TMS group hydrolysis .

Q. What role does the TMS group play in downstream applications, and how does its removal affect reactivity?

  • Methodological Answer : The TMS group acts as a protecting moiety for hydroxyl groups, enabling selective functionalization (e.g., Grignard reactions). Deprotection with aqueous HF or TBAF regenerates the hydroxyl group, which can participate in nucleophilic substitutions or cyclization reactions .

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